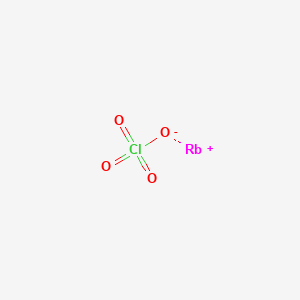

Perclorato de rubidio

Descripción general

Descripción

Rubidium perchlorate is a useful research compound. Its molecular formula is RbClO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.

The exact mass of the compound Rubidium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rubidium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rubidium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente oxidante

Se sabe que el perclorato de rubidio es un potente agente oxidante . Se puede utilizar en diversas reacciones químicas donde se necesita un agente oxidante.

Separación de rubidio de estroncio

El this compound se utiliza en la separación de rubidio de estroncio . Su precipitación proporciona una excelente separación del estroncio y también es una forma de pesaje aceptada para el rubidio .

Investigación sobre el rubidio

El this compound se utiliza en la investigación científica sobre el rubidio . Se resumieron el descubrimiento, las propiedades, la aplicación y los minerales del rubidio, y se presentaron los últimos avances en la investigación y las aplicaciones de alta gama del rubidio .

Remediación ambiental

El perclorato es un contaminante persistente, generado por procesos naturales y antropogénicos, que posee un alto potencial de alteración endocrina en humanos y biota . La remediación del perclorato se puede lograr con diversos tratamientos fisicoquímicos, especialmente a bajas concentraciones .

Remediación microbiológica

Los enfoques microbiológicos que utilizan microorganismos, como los de los géneros Dechloromonas, Serratia, Propionivibrio, Wolinella y Azospirillum, son prometedores cuando la contaminación por perclorato es extensa . Las bacterias reductoras de perclorato, aisladas de ambientes hostiles, pueden proporcionar rendimientos de eliminación del 20 al 100% .

Proceso de extracción de rubidio

Los procesos relativamente maduros de extracción de rubidio a partir de mineral que contiene rubidio incluyen principalmente el método de descomposición con ácido sulfúrico y el método de descomposición por tostación

Safety and Hazards

Direcciones Futuras

The future outlook for the rubidium perchlorate market seems promising. The increasing demand for pyrotechnics and fireworks, especially during festive seasons and celebrations, is driving the growth of this market . Moreover, rubidium perchlorate is also used in the manufacture of explosives, propellants, and rocket fuels, contributing to its market growth . With advancements in aerospace technologies and increasing investments in defense sectors across the globe, the demand for rubidium perchlorate is expected to witness a significant surge .

Mecanismo De Acción

Target of Action

Rubidium perchlorate (RbClO4) is a perchlorate of rubidium . The primary target of rubidium perchlorate is the thyroid gland . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes, which are the primary cells of the thyroid gland . This interaction hampers thyroid hormone synthesis .

Mode of Action

Rubidium perchlorate competes with iodine at the basal-lateral membrane site of thyrocytes . The Sodium (Natrium)-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Rubidium perchlorate’s interaction with this symporter inhibits the normal iodine transport, thereby affecting the synthesis of thyroid hormones .

Biochemical Pathways

The biochemical pathways affected by rubidium perchlorate primarily involve the synthesis of thyroid hormones. By inhibiting iodine transport into thyrocytes, rubidium perchlorate disrupts the production of thyroid hormones, which play crucial roles in various physiological processes, including metabolism, growth, and development .

Pharmacokinetics

Given its ionic nature and solubility in water , it can be inferred that it is likely to be rapidly absorbed and distributed in the body, metabolized minimally, and excreted primarily via the kidneys.

Result of Action

The primary result of rubidium perchlorate’s action is the disruption of thyroid hormone synthesis . This can lead to various physiological effects, depending on the extent of disruption and the individual’s overall health status. In some cases, it may contribute to the development of hypothyroidism, a condition characterized by low levels of thyroid hormones.

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium perchlorate. For instance, the presence of other ions in the environment can affect its solubility and hence its bioavailability . Furthermore, the compound’s oxidative potential and stability in aqueous solutions are governed by kinetics rather than thermodynamics . Therefore, factors such as temperature and pH, which can influence reaction kinetics, may also affect the action of rubidium perchlorate.

Propiedades

IUPAC Name |

rubidium(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGGOOZLKJKPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO4, ClO4Rb | |

| Record name | rubidium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884621 | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-42-4 | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

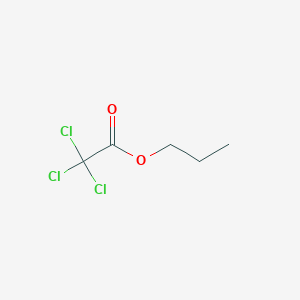

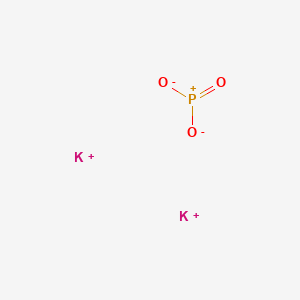

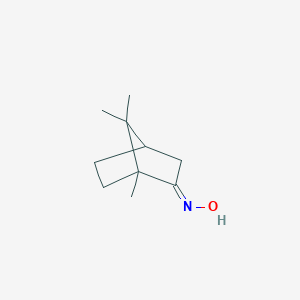

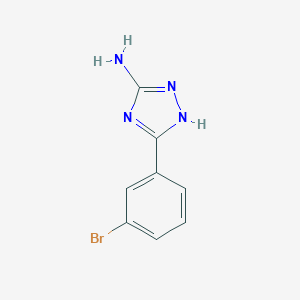

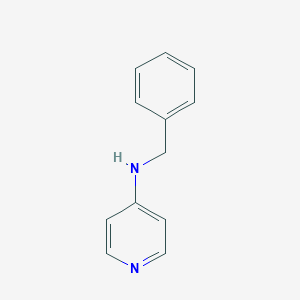

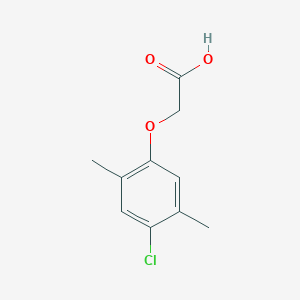

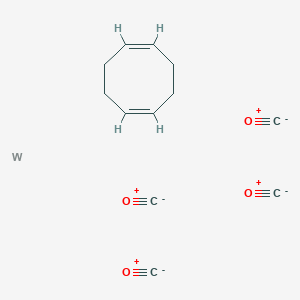

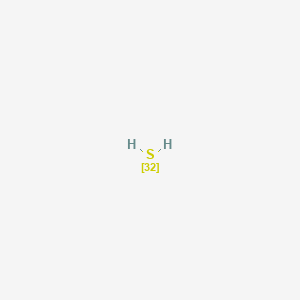

Feasible Synthetic Routes

Q1: How does the ionic radius of Rubidium perchlorate influence its electrical conductivity compared to other alkali perchlorates?

A1: Research indicates that the ionic radius of the alkali metal cation plays a significant role in the electrical conductivity of alkali perchlorates. Larger cations, like Rubidium, exhibit lower activation energies for charge carrier transport, leading to higher electrical conductivity compared to their smaller counterparts like potassium. [, ] This trend highlights the impact of cation size on ion mobility within the crystal lattice.

Q2: How does the electrical conductivity of Rubidium perchlorate compare to ammonium perchlorate, and what insights do these comparisons provide about the conduction mechanisms?

A3: While both Rubidium perchlorate and ammonium perchlorate (NH4ClO4) exhibit ionic conductivity, their conduction mechanisms might differ. Research suggests that the exceptionally high conductivity of ammonium perchlorate, even at room temperature, could be attributed to protonic migration rather than the typical ionic conduction seen in alkali perchlorates like Rubidium perchlorate. [, ] This difference emphasizes the unique nature of ammonium perchlorate and the potential influence of hydrogen bonding on its conductivity.

Q3: How is Rubidium perchlorate being used in the study of cation complexation?

A4: Rubidium perchlorate serves as a valuable tool in studying cation complexation, particularly with macrocyclic molecules like calixarenes. Researchers utilize Rubidium perchlorate complexes to characterize the binding affinity and structural features of these host molecules. [] For instance, X-ray diffraction analysis of the Rubidium perchlorate complex with a calix[5]arene ketone revealed the cation deeply encapsulated within the molecule's cavity, demonstrating the potential for selective cation binding. [] Such studies contribute to designing and developing novel materials with tailored properties for applications like sensing and separation.

Q4: What analytical techniques are employed to investigate the properties and behavior of Rubidium perchlorate?

A4: Various analytical techniques are crucial for characterizing and studying Rubidium perchlorate. These include:

- X-ray diffraction: Used to determine crystal structure and unit cell dimensions, providing insights into the arrangement of atoms within the crystal lattice. [, ]

- Electrical conductivity measurements: Provide information about the material's ability to conduct electricity as a function of temperature and frequency, helping to understand the charge transport mechanisms. [, ]

- Spectroscopic techniques: Like infrared and Raman spectroscopy, can be used to identify specific chemical bonds and functional groups, providing information about the molecular structure and interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.